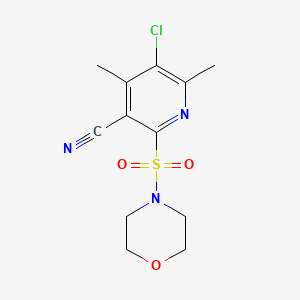

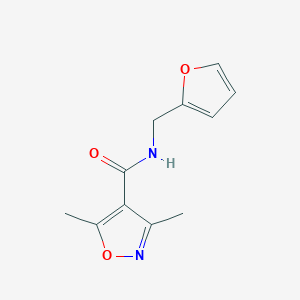

5-chloro-4,6-dimethyl-2-(morpholin-4-ylsulfonyl)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a broader class of chemicals that are studied for their unique chemical properties and potential biological activities. The interest in such compounds often stems from their structural features, which may impart specific reactivities or interactions with biological systems.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic building blocks to more complex structures. For example, a study reported the synthesis of a related compound by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, with the structure confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).

Molecular Structure Analysis

X-ray crystallography is a common method for determining the molecular structure of chemical compounds. The crystal structure analysis can reveal the arrangement of atoms in a compound and provide insights into its geometric parameters. For instance, the crystal structure of a related compound was determined, showing its monoclinic system and lattice parameters (S. Tu et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of compounds like 5-chloro-4,6-dimethyl-2-(morpholin-4-ylsulfonyl)nicotinonitrile can be explored through various reactions, such as alkylation, condensation, and cyclization. These reactions are critical for modifying the compound or introducing new functional groups, which can alter its properties and potential applications. A related study detailed the synthesis and alkylation of carbo[c]fused pyridines, demonstrating the versatility of such compounds in organic synthesis (I. V. Dyachenko et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Research on similar compounds involves the synthesis of novel heterocyclic systems, which are crucial in the development of pharmaceuticals and materials science. For instance, the reaction of 2-chloronicotinonitrile with thioureas and subsequent investigations led to the synthesis of new pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems. These heterocycles have potential applications in medicinal chemistry due to their structural uniqueness and potential biological activity (Coppola & Shapiro, 1981).

Antiprotozoal Activity

The synthesis of aza-analogues of furamidine from related nicotinonitrile compounds has shown significant antiprotozoal activity. Such compounds were evaluated against Trypanosoma b.rhodesiense and P. falciparum, demonstrating potent inhibitory activity. This research suggests that modifications of the nicotinonitrile scaffold can lead to promising therapeutic agents for protozoal infections (Ismail et al., 2003).

Corrosion Inhibition

Furanylnicotinamidine derivatives, related to the compound , have been investigated as corrosion inhibitors. These studies highlight the potential of nicotinonitrile derivatives in industrial applications, particularly in protecting metals against corrosion in acidic environments. The effectiveness of these inhibitors showcases the practical applications of such compounds beyond biomedical research (Fouda et al., 2020).

Synthesis of Gefitinib

Research involving the synthesis of significant cancer therapeutics, such as Gefitinib, outlines the importance of compounds with nicotinonitrile structures. Gefitinib, a potent EGFR inhibitor used in the treatment of various cancers, underscores the critical role of such chemical structures in the synthesis of complex therapeutic molecules (Jin et al., 2005).

Eigenschaften

IUPAC Name |

5-chloro-4,6-dimethyl-2-morpholin-4-ylsulfonylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3S/c1-8-10(7-14)12(15-9(2)11(8)13)20(17,18)16-3-5-19-6-4-16/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMLMOPGEHAJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N2CCOCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4,6-dimethyl-2-(morpholin-4-ylsulfonyl)nicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5560254.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5560267.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)

![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)

![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)

![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)